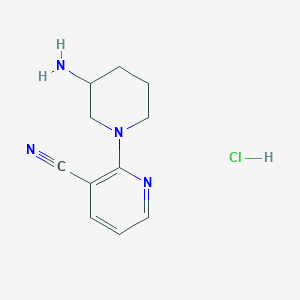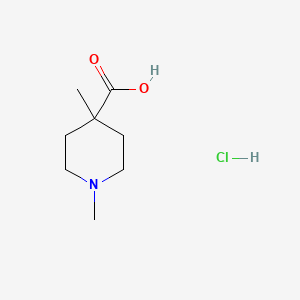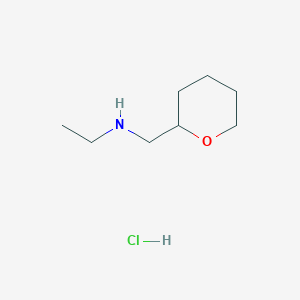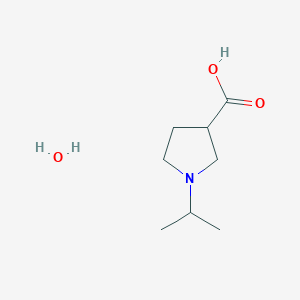
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
“N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride” is an aralkylamino compound that is indole substituted at position 3 by an aminomethyl group .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C11H15ClN2. The InChI code for this compound is 1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 210.70 .Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant Properties
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride shows potential as an anticonvulsant agent. In a study, compounds including N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine demonstrated remarkable protection against seizures in various models, indicating their therapeutic potential in epilepsy and related disorders (Pandey & Srivastava, 2011).
2. Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives related to this compound. Studies have reported on the ambient-temperature synthesis of novel derivatives, emphasizing their potential in various scientific applications (Becerra et al., 2021).
3. Photocytotoxicity in Red Light
Iron(III) complexes with derivatives of this compound have been explored for their photocytotoxic properties. These complexes have shown potential in cellular imaging and as agents for photodynamic therapy (Basu et al., 2014).
4. Potential Anticancer Leads
Indole-based derivatives of this compound have been synthesized and shown to possess potent growth inhibitory action against cancer cell lines. This highlights their potential as anticancer agents (Panathur et al., 2013).
5. Corrosion Inhibition
Studies have indicated that 3-amino alkylated indoles, similar in structure to this compound, can be effective corrosion inhibitors for mild steel in acidic environments. This suggests its potential application in materials science and engineering (Verma et al., 2016).
6. Improved Synthesis of Antidepressant
The compound's derivatives have been used in the improved industrial synthesis of antidepressants like sertraline hydrochloride, demonstrating its relevance in pharmaceutical manufacturing (Vukics et al., 2002).
7. Potential Cannabinoid Receptor Activity
Derivatives of this compound have been studied for their potential activity on cannabinoid receptors, indicating a potential application in neuroscience and pharmacology (Westphal et al., 2015).
8. Role in Ingestive Behaviour Control
The compound has been investigated for its role in the control of ingestive behavior, especially in the context of serotonin 2C receptor activation, suggesting its significance in studies related to appetite and metabolic disorders (Hewitt et al., 2002).
Wirkmechanismus
Mode of Action
A related compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride may have similar effects, but further studies are required to confirm this.
Biochemical Pathways
The related compound mentioned earlier was found to affect the cell cycle and tubulin polymerization , suggesting that this compound may have similar effects on these pathways.
Result of Action
The related compound was found to induce cell apoptosis and inhibit tubulin polymerization , suggesting that this compound may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTOOGZUTRWLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride](/img/structure/B3088626.png)

